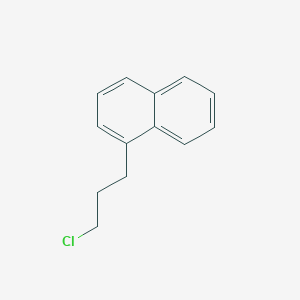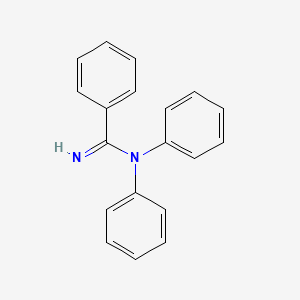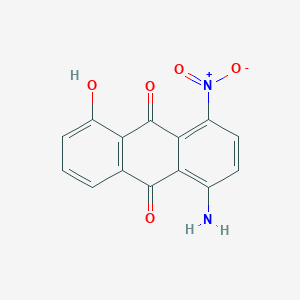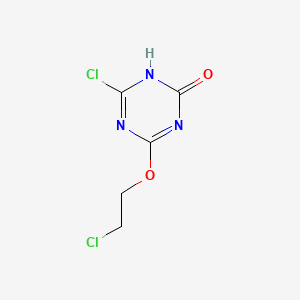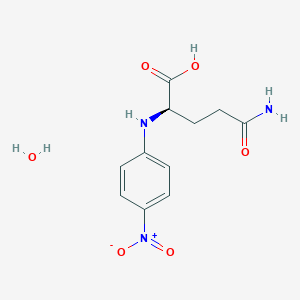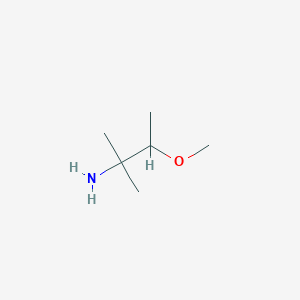![molecular formula C34H42O2S2 B13134052 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic semiconductors and photovoltaic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Coupling Reactions: The thiophene derivatives are then coupled with furobenzofuran units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
科学的研究の応用
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran has a wide range of scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaic Materials: It is a key component in the fabrication of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Photocatalysis: The compound has shown potential in photocatalytic applications, particularly in the generation of hydrogen through water splitting.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging and sensing applications.
作用機序
The mechanism of action of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran involves its interaction with light and its ability to facilitate charge transfer processes. The compound’s unique structure allows it to absorb light efficiently and generate excitons, which can then be separated into free charge carriers. These charge carriers are transported through the material, making it an effective component in electronic and photovoltaic devices.
類似化合物との比較
Similar Compounds
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: This compound is structurally similar and is also used in organic semiconductors and photovoltaic materials.
Poly[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: Another related compound used in polymer solar cells.
Uniqueness
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran stands out due to its furobenzofuran core, which imparts unique electronic properties and enhances its performance in various applications. Its ability to undergo diverse chemical reactions and its potential in photocatalytic applications further highlight its versatility and significance in scientific research.
特性
分子式 |
C34H42O2S2 |
|---|---|
分子量 |
546.8 g/mol |
IUPAC名 |
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran |
InChI |
InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChIキー |
QCIHRXJIZWVWIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=COC3=C(C4=C2OC=C4)C5=CC=C(S5)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


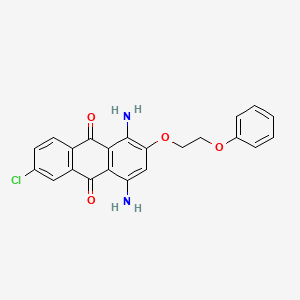
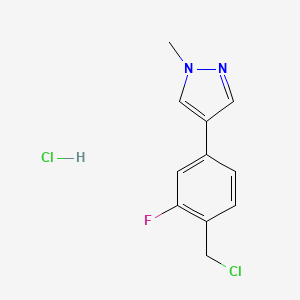
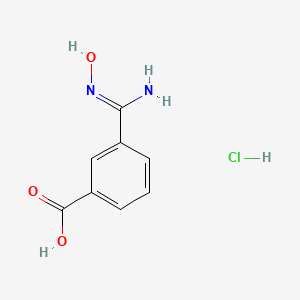
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
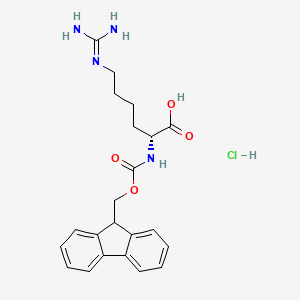
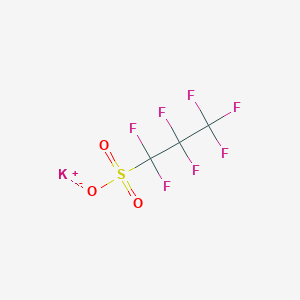
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
